4-(Cyclopropylmethoxy)-2-methyl-1-vinylbenzene
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Overview
Description
4-(Cyclopropylmethoxy)-2-methyl-1-vinylbenzene is an organic compound characterized by a cyclopropylmethoxy group attached to a benzene ring, which also bears a methyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-methyl-1-vinylbenzene typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-methyl-1-vinylbenzene and cyclopropylmethyl bromide.
O-Alkylation: The hydroxyl group of 4-hydroxy-2-methyl-1-vinylbenzene is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the cyclopropylmethoxy derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-methyl-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: H2 gas with Pd/C catalyst at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-methyl-1-vinylbenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylmethoxy)-2-methylphenol
- 4-(Cyclopropylmethoxy)-2-methylbenzoic acid
- 4-(Cyclopropylmethoxy)-2-methylbenzaldehyde
Uniqueness
4-(Cyclopropylmethoxy)-2-methyl-1-vinylbenzene is unique due to the presence of both a cyclopropylmethoxy group and a vinyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-1-ethenyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-12-6-7-13(8-10(12)2)14-9-11-4-5-11/h3,6-8,11H,1,4-5,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJZLJRAIAJCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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